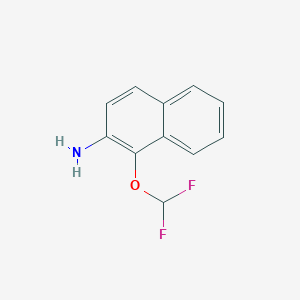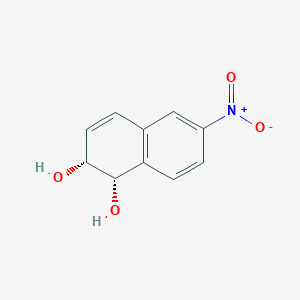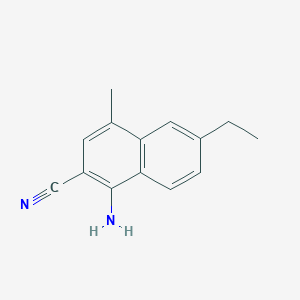
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes an isopropyl group and a tetrahydronaphthalene core with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 3-isopropylnaphthalene in the presence of a nickel catalyst under high pressure and temperature conditions can yield the desired tetrahydronaphthalene derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Sulfuric acid (H₂SO₄) and other strong acids can facilitate electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the naphthalene ring .
Scientific Research Applications
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the substituents and the overall structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrocarbon with a similar tetrahydronaphthalene core but lacking the isopropyl and ketone groups.
5,6,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with multiple methyl groups instead of an isopropyl group.
Uniqueness
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group and the ketone functionalities make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C13H16O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h7-8H,3-6H2,1-2H3 |
InChI Key |
FABCBYOTPUPRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(CCCC2)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)






![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)






